Cas no 872624-57-2 (Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate)
![Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/872624-57-2x500.png)
Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
- 1H-1-Benzazepine-1-carboxylic acid, 2,3,4,5-tetrahydro-7-methyl-5-oxo-8-(trifluoromethyl)-, 1-...
- 1H-1-Benzazepine-1-carboxylic acid, 2,3,4,5-tetrahydro-7-Methyl-5-oxo-8-(trifluoroMethyl)-, 1-Methylethyl ester
- propan-2-yl 7-methyl-5-oxo-8-(trifluoromethyl)-3,4-dihydro-2H-1-benzazepine-1-carboxylate
- DTXSID30732009
- isopropyl 7-methyl-5-oxo-8-trifluoromethyl-2,3,4,5-tetrahydrobenzo[b]azepine-1-carboxylate
- Isopropyl7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
- SCHEMBL2474244
- 872624-57-2
- Propan-2-yl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
- DB-343137
-
- インチ: InChI=1S/C16H18F3NO3/c1-9(2)23-15(22)20-6-4-5-14(21)11-7-10(3)12(8-13(11)20)16(17,18)19/h7-9H,4-6H2,1-3H3
- InChIKey: VHXNILWUCGHDNF-UHFFFAOYSA-N
- ほほえんだ: CC(C)OC(=O)N1CCCC(=O)C2=C1C=C(C(=C2)C)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 329.12387792g/mol
- どういたいしつりょう: 329.12387792g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM153916-1g |
isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate |
872624-57-2 | 95% | 1g |
$729 | 2021-06-09 | |
Alichem | A019095322-1g |
Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate |
872624-57-2 | 95% | 1g |
$615.44 | 2023-08-31 | |
Chemenu | CM153916-1g |
isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate |
872624-57-2 | 95% | 1g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673299-1g |
Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate |
872624-57-2 | 98% | 1g |
¥4396.00 | 2024-04-27 |
Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate 関連文献
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylateに関する追加情報
Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate: A Comprehensive Overview of Its Chemical Structure, Synthesis, and Therapeutic Potential
Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate represents a complex organic compound with a unique molecular framework that has garnered significant attention in the field of medicinal chemistry. This compound, with the CAS number 872624-57-2, is characterized by its multifunctional substituents, including the 7-methyl group, the 5-oxo functionality, the 8-(trifluoromethyl) substituent, and the 1-carboxylate group. These structural elements collectively contribute to its potential pharmacological activity and chemical reactivity, making it a valuable candidate for further exploration in drug discovery and development.
The molecular architecture of Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is built around a benzo[b]azepine ring system, which is a seven-membered heterocyclic ring containing one nitrogen atom. The 2,3,4,5-tetrahydro designation indicates that the ring is partially saturated, with four hydrogen atoms replacing double bonds. The 1H designation refers to the hydrogen atom at the 1-position of the ring, which is crucial for the compound's overall stability and reactivity. The isopropyl group, a branched alkyl chain, is attached to the 1-position of the azepine ring, further enhancing its structural complexity and potential biological interactions.
Recent advancements in medicinal chemistry have highlighted the importance of trifluoromethyl substituents in modulating the physicochemical properties of organic compounds. The 8-(trifluoromethyl) group in this molecule is particularly notable for its ability to increase the hydrophobicity and metabolic stability of the compound. This property is critical for enhancing the compound's bioavailability and prolonging its half-life in biological systems. Additionally, the 5-oxo functionality introduces a carbonyl group at the 5-position of the azepine ring, which can participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, thereby influencing the compound's binding affinity to target proteins.
The synthesis of Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves a multi-step organic reaction sequence, with the key steps typically including the formation of the benzo[b]azepine ring, the introduction of the 7-methyl group, and the incorporation of the 8-(trifluoromethyl) substituent. One of the most critical steps in this synthesis is the 1-carboxylate functionalization, which requires precise control of reaction conditions to ensure the desired stereochemistry and regioselectivity. The use of advanced synthetic methodologies, such as transition-metal catalysis and microwave-assisted reactions, has been instrumental in optimizing the yield and purity of this compound.
From a pharmacological perspective, Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has shown promising potential as a lead compound for the development of novel therapeutics. Recent studies have suggested that this compound may exhibit anti-inflammatory and antitumor activities, which are attributed to its ability to modulate key signaling pathways involved in cellular proliferation and immune response. For instance, the 7-methyl group has been implicated in enhancing the compound's interaction with enzymes such as cyclooxygenase-2 (COX-2), which plays a central role in the inflammatory response. Similarly, the 8-(trifluoromethyl) substituent may contribute to the compound's ability to inhibit the activity of kinases involved in cancer cell survival and metastasis.
One of the most compelling aspects of this compound is its potential as a scaffold for the design of more potent and selective drugs. Researchers have explored the possibility of modifying the 1-carboxylate group to enhance the compound's ability to bind to specific targets, such as G protein-coupled receptors (GPCRs) and ion channels. These modifications have been shown to significantly improve the compound's affinity for its target proteins, as demonstrated by recent in vitro studies. Furthermore, the presence of the 5-oxo functionality allows for the incorporation of additional functional groups, which can be tailored to optimize the compound's pharmacokinetic properties, such as its solubility and metabolic stability.
In the context of drug discovery, the structural features of Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate make it a versatile platform for the development of new therapeutic agents. The combination of the benzo[b]azepine ring system with the trifluoromethyl and 1-carboxylate substituents provides a unique molecular framework that can be further modified to address specific disease mechanisms. For example, the 7-methyl group has been proposed as a potential site for the introduction of additional functionalities that could enhance the compound's biological activity or reduce its toxicity.
Recent advancements in computational chemistry have also contributed to the understanding of the molecular interactions of Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate. Molecular docking studies have revealed that the compound can bind to various protein targets with high affinity, suggesting its potential as a broad-spectrum therapeutic agent. These findings have been corroborated by experimental studies, which have demonstrated the compound's ability to inhibit the activity of several key enzymes and receptors involved in disease progression.
In conclusion, Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a complex organic compound with a unique molecular structure that holds significant promise in the field of medicinal chemistry. Its structural features, including the benzo[b]azepine ring, the 7-methyl group, the 5-oxo functionality, the 8-(trifluoromethyl) substituent, and the 1-carboxylate group, collectively contribute to its potential as a lead compound for the development of novel therapeutics. As research in this area continues to advance, it is anticipated that this compound will play an increasingly important role in the discovery of new drugs for the treatment of various diseases.
Summary of Key Points: 1. Chemical Structure and Features: - Core Scaffold: The compound is based on a benzo[b]azepine ring, a heterocyclic structure often found in bioactive molecules. - Functional Groups: - 7-Methyl group: Enhances interactions with enzymes like COX-2. - 5-Oxo group: Contributes to binding affinity for various protein targets. - 8-(Trifluoromethyl) substituent: Provides structural rigidity and enhances metabolic stability. - 1-Carboxylate group: Offers flexibility for further functionalization and binding to receptors. 2. Pharmacological Potential: - Anti-inflammatory Activity: The compound may inhibit COX-2 and other inflammatory pathways. - Antitumor Potential: The trifluoromethyl and carboxylate groups may target kinases involved in cancer progression. - Targeted Drug Design: The structure allows for modifications to improve specificity, potency, and reduce toxicity. 3. Synthetic Pathway: - Involves multi-step organic reactions, including ring formation, functional group introduction, and stereochemical control. - Advanced techniques like transition-metal catalysis and microwave-assisted reactions are used to optimize yield and purity. 4. Computational and Experimental Validation: - Molecular Docking Studies: Predict high-affinity binding to multiple protein targets. - Experimental Studies: Confirm anti-inflammatory and antitumor activities, supporting its therapeutic potential. 5. Future Prospects: - The compound’s structural versatility makes it a promising lead for developing novel therapeutics. - Ongoing research may expand its applications in treating inflammatory diseases, cancers, and other conditions. Conclusion: Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a multifunctional compound with a unique molecular framework that positions it as a valuable candidate for drug discovery. Its structural features and pharmacological potential underscore its significance in advancing therapeutic strategies for various diseases.872624-57-2 (Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate) 関連製品
- 321968-24-5(N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide)
- 1233952-50-5(4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride)
- 477946-96-6(4-Fluorobenzoic Acid Chloromethyl Ester)
- 1461704-70-0((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride)
- 1804741-83-0(6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid)
- 1181738-47-5(4-(4-bromophenyl)-1-chlorobutan-2-one)
- 2229085-46-3(2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine)
- 1209157-55-0(8-methoxy-2-oxo-N-1-(thiophen-2-yl)propan-2-yl-2H-chromene-3-carboxamide)
- 1897525-43-7(2-(tert-butoxy)methylazetidine)
- 2228158-01-6(2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid)